RAD57 protein
Description
Properties
CAS No. |
145137-45-7 |
|---|---|
Molecular Formula |
C9H16O |
Synonyms |
RAD57 protein |
Origin of Product |
United States |
Function and Mechanism of Rad57 Protein in Hr
The primary function of the RAD55-RAD57 heterodimer is to facilitate the assembly and stabilization of the RAD51 nucleoprotein filament on ssDNA, a critical step for subsequent homology search and strand exchange. fishersci.cafishersci.canih.govuni.luuniprot.orgidentifiers.orgyeastgenome.orgnih.govsenescence.infoudel.edu
Following the generation of ssDNA at a DSB site, the ssDNA is initially coated by Replication Protein A (RPA). identifiers.orgnih.govuniprot.orgrcsb.org RPA binding prevents secondary structure formation and protects the ssDNA, but it also inhibits RAD51 binding. nih.govuniprot.orgrcsb.org Recombination mediator proteins, such as RAD52 and the RAD55-RAD57 complex, help overcome this inhibitory effect by promoting the displacement of RPA and facilitating the loading of RAD51 onto the ssDNA. nih.govuniprot.orgnih.govrcsb.org
The RAD55-RAD57 complex is thought to interact with both RPA-coated ssDNA and RAD51, guiding RAD51 to the ssDNA and promoting the formation of a contiguous RAD51 filament. nih.govuniprot.orgnih.gov This process is crucial for efficient and accurate HR.
Furthermore, the RAD55-RAD57 heterodimer plays a vital role in counteracting the activity of anti-recombinases like the Srs2 helicase in yeast. uni.luidentifiers.orgyeastgenome.orgnih.govuniprot.orgsenescence.infoudel.edu Srs2 can dismantle RAD51 filaments, thereby limiting unwanted or excessive recombination. yeastgenome.orgsenescence.info The RAD55-RAD57 complex helps protect the RAD51 filament from Srs2-mediated disruption, ensuring the stability required for successful strand exchange. uni.luidentifiers.orgyeastgenome.orgnih.govuniprot.orgsenescence.infoudel.edu
Recent research using single-molecule techniques suggests that the interaction between RAD55-RAD57 and the RAD51 filament might be transient, with the complex acting more like a molecular chaperone that stimulates RAD51 assembly and re-assembly rather than stably integrating into the filament or directly blocking Srs2 translocation. fishersci.caidentifiers.orgsenescence.infoudel.edu This dynamic interplay between RAD55-RAD57 and Srs2 is crucial for regulating the proper timing and extent of HR. senescence.infoudel.edu
The ATPase activity of RAD55, but not RAD57, appears to be important for the dissociation of the RAD55-RAD57 complex from the RAD51-ssDNA filament, suggesting a regulatory mechanism for its function. tartaglialab.com
Research Findings and Importance of Rad57
Gene Locus and Transcriptional Regulation
In Saccharomyces cerevisiae, the RAD57 gene is located on Chromosome IV uniprot.org. RAD57 is a member of the RAD52 epistasis group, which includes genes essential for recombinational repair of DSBs yeastgenome.org. The expression of RAD57, along with other HRR genes, is subject to transcriptional regulation. Studies in yeast have indicated that the mating type can influence the DNA repair defects of RAD57 mutants, suggesting a link between mating-type-regulated genes and RAD57 function nih.gov. Additionally, the nonsense-mediated decay (NMD) pathway has been shown to regulate the transcript levels of RAD57, among other HR genes, in S. cerevisiae. This suggests a post-transcriptional layer of regulation for RAD57 expression oup.com.
Genetic Polymorphisms and Their Functional Implications
While extensive studies on human RAD57 genetic polymorphisms are less prevalent compared to other RAD51 paralogs like XRCC3, research on related genes provides insights into potential functional implications. Polymorphisms in DNA repair genes, including those in the RAD52 epistasis group, can alter protein function and an individual's capacity to repair damaged DNA, potentially contributing to genetic instability and disease risk, including cancer scispace.comresearchgate.net.
Studies on other RAD51 paralogs, such as XRCC3 (a human homolog with functional similarities to yeast Rad55 and Rad57), have investigated the impact of specific polymorphisms on protein function and cancer susceptibility scispace.comoup.com. For instance, certain nucleotide substitutions in XRCC3 have been examined for their effects on activity oup.com. While direct studies on human RAD57 polymorphisms and their functional consequences are limited in the provided search results, the known role of yeast Rad57 as a Rad51 paralog and its importance in HRR suggest that human RAD57 polymorphisms could similarly influence DNA repair efficiency and potentially impact susceptibility to genotoxic stress and associated diseases.
Expression Dynamics in Response to Genotoxic Stress
The expression of RAD57 is dynamic and responsive to genotoxic stress. In Saccharomyces cerevisiae, exposure to DNA damaging agents such as methyl methanesulfonate (MMS) and ionizing radiation (IR) affects the DNA damage response (DDR) pathway, which in turn regulates proteins involved in HRR, including Rad57 mdpi.comoup.comnih.gov.
The Rad55-Rad57 heterodimer's function in promoting Rad51 filament formation is crucial for efficient HRR in response to DNA damage mdpi.comoup.com. While Rad55 is known to be phosphorylated by checkpoint kinases like Mec1 and Rad53 in response to DNA damage, regulating its function, there is also evidence of post-translational modification on Rad57 oup.comnih.gov. This suggests that both transcriptional and post-transcriptional mechanisms, including phosphorylation and regulation by pathways like NMD, contribute to the fine-tuning of this compound levels and activity in response to genotoxic insults oup.comnih.gov.
Research in Candida auris has also shown that deletion of RAD57, similar to RAD51, triggers constitutive pseudohyphal growth, a response linked to genotoxic stress and the activation of the S phase checkpoint biorxiv.org. This further highlights the role of RAD57 in the cellular response to DNA damage across different organisms.
Data Tables
Based on the provided information, a conceptual table illustrating the impact of rad57 mutations on sensitivity to genotoxic agents in Saccharomyces cerevisiae can be presented. Specific quantitative data for human RAD57 polymorphisms and expression dynamics were not consistently available across the search results to create detailed data tables for humans within the strict scope.
| Genotoxic Agent | Sensitivity of rad57 Mutants (vs. Wild-type) | Notes | Source |
| Ionizing Radiation (IR) | Increased sensitivity, especially at lower temperatures | Sensitivity similar to rad55 mutants. | mdpi.com |
| Methyl Methanesulfonate (MMS) | Increased sensitivity | Sensitivity similar to rad55 mutants. | mdpi.com |
| UV Irradiation | No increased sensitivity observed | mdpi.com |
Structural Homology to RecA/Rad51 Family Proteins
The structural homology between RAD57 and the RecA/Rad51 family of proteins is primarily centered on the conserved ATPase core domain nih.govnih.govmdpi.com. This domain is present in bacterial RecA, archaeal RadA, and eukaryotic Rad51 and its paralogs nih.govnih.gov. The conserved core domain suggests a common evolutionary origin and a shared fundamental mechanism related to ATP binding and DNA interaction nih.gov. Although RAD57 possesses this domain, it does not independently exhibit the robust strand exchange activity characteristic of RAD51 or RecA nih.govnih.gov. Instead, the structural similarities highlight RAD57's role within the broader context of recombination, likely influencing protein-DNA and protein-protein interactions essential for the HR process researchgate.net. Studies comparing the aligned segments of RAD57 with RAD51, RecA, and UvsX have shown varying degrees of identity, with a higher frequency of mutations in suppressor studies affecting residues identical to those in RAD51 within these aligned segments researchgate.net.
Formation and Stability of the RAD55-RAD57 Heterodimer
A defining characteristic of RAD57 function is its formation of a highly stable heterodimer with RAD55 nih.govucdavis.eduembopress.org. This association is crucial for their biological activity. Early genetic studies hinted at a functional interaction between RAD55 and RAD57, as mutations in either gene conferred similar sensitivities to DNA damaging agents like ionizing radiation nih.gov. Yeast two-hybrid analysis provided direct evidence for strong interactions between the RAD55 and RAD57 proteins nih.govnih.gov. Biochemical purification and characterization of the RAD55-RAD57 complex further validated this direct physical association, demonstrating the formation of a highly stable heterodimer with a very low equilibrium dissociation constant, reported to be less than 0.2 nM nih.gov. This stable association is considered essential for the mediator function of RAD55-RAD57 in HR embopress.org. The cold sensitivity phenotype observed in rad55 and rad57 mutants has also suggested that the heterodimer plays a role in stabilizing a protein or protein-DNA complex, consistent with its role in stabilizing the RAD51-ssDNA filament embopress.org.
Multi-protein Complex Formation and Key Interactors
RAD57's function extends beyond its heterodimeric association with RAD55, involving intricate interactions with a network of other proteins to form multi-protein complexes essential for HR.
Interactions within the RAD52 Epistasis Group
RAD57 is a bona fide member of the RAD52 epistasis group, a collection of genes whose products are critical for recombinational repair of DNA double-strand breaks in organisms like Saccharomyces cerevisiae nih.govnih.govyeastgenome.org. This group includes proteins such as RAD50, RAD51, RAD52, RAD54, RAD55, RAD59, MRE11, and XRS2 yeastgenome.orgyeastgenome.org. The genetic interactions within this group are significant; for instance, mutations in RAD57 exhibit similar sensitivities to DNA damaging agents as other members, and overexpression of RAD51 or RAD52 can suppress the sensitivity of rad55 and rad57 mutants to X-rays nih.govpnas.org. These genetic and biochemical findings indicate that RAD57, as part of the RAD55-RAD57 heterodimer, functions within a complex network of RAD52 epistasis group proteins to facilitate efficient HR nih.gov.
Association with Rad51 Recombinase and Replication Protein A (RPA)
A critical function of the RAD55-RAD57 heterodimer is its role as a mediator in the assembly of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) nih.govnih.govmdpi.comembopress.org. This process is essential for HR, as RAD51 must displace the single-stranded DNA binding protein, Replication Protein A (RPA), which rapidly binds to the resected ssDNA ends at DNA damage sites nih.govmdpi.comsdbonline.org. While yeast two-hybrid analysis initially suggested interactions between RAD55 and RAD51, but not directly between RAD57 and RAD51, biochemical evidence shows that the RAD55-RAD57 heterodimer promotes RAD51 filament assembly by overcoming the inhibitory effect of RPA nih.govnih.gov. The RAD55-RAD57 complex stimulates the rate and extent of RPA displacement by RAD51 nih.govmdpi.com. Although RAD55-RAD57 co-assembles with RAD51 onto RPA-ssDNA, it does not remain stably bound to the resulting RAD51-ssDNA filament, exhibiting a transient interaction mdpi.com. This dynamic behavior is consistent with a chaperone-like role, facilitating RAD51 nucleation and filament elongation nih.govmdpi.com.
Functional and Physical Interactions with Srs2 Antirecombinase
RAD57, as part of the RAD55-RAD57 heterodimer, plays a crucial role in counteracting the activity of the Srs2 helicase, a known antirecombinase that disrupts RAD51 filaments nih.govnih.govresearchgate.netucdavis.edu. Srs2 translocates along ssDNA and disassembles RAD51 filaments, thereby regulating the extent of HR nih.govresearchgate.net. Genetic assays have shown that deletion of SRS2 can partially suppress the sensitivity of rad55 and rad57 deletion mutants to DNA damaging agents like IR and MMS, indicating an antagonistic relationship mdpi.comucdavis.edu. In vitro experiments have demonstrated that the presence of RAD55-RAD57 enhances the amount of RAD51 that remains bound to ssDNA in the presence of Srs2 mdpi.comucdavis.edu. While it was initially proposed that RAD55-RAD57 might act as a barrier to Srs2 translocation through a direct protein interaction, more recent studies suggest that RAD55-RAD57 primarily counters Srs2 action by promoting rapid RAD51 filament re-assembly nih.govmdpi.comucdavis.edu. Although the precise mechanism of interaction is still being investigated, physical interaction between RAD55-RAD57 and Srs2 has been detected in pull-down experiments mdpi.com. This interplay between RAD55-RAD57 and Srs2 is vital for balancing RAD51 filament formation and disassembly, thereby regulating the initiation and progression of HR nih.govucdavis.edu.
Compound Information
| Compound Name | PubChem CID |
| This compound | 85576685 |
| RAD55 protein | 85576684 |
| RAD51 protein | 145407181 |
| RecA protein | 16212762 |
| RPA protein | 16218504 |
| Srs2 protein | 85580406 |
| RAD52 protein | 16218503 |
| RAD50 protein | 134061 |
| MRE11 protein | 114237 |
| XRS2 protein | 85570563 |
| RAD54 protein | 85576683 |
| RAD59 protein | 85576687 |
| DMC1 protein | 85576688 |
| Shu1 protein | 85576693 |
| Shu2 protein | 85576694 |
| Csm2 protein | 85576695 |
| Psy3 protein | 85576696 |
| RAD51B protein | 5704310 |
| RAD51C protein | 5704311 |
| RAD51D protein | 5704312 |
| XRCC2 protein | 5704313 |
| XRCC3 protein | 5704314 |
| BRCA2 protein | 175679 |
| PALB2 protein | 123801 |
| RFS-1 protein | 18757828 |
| RIP-1 protein | 74228296 |
| Sae2 protein | 85570564 |
| Exo1 protein | 114236 |
| Dna2 protein | 85570565 |
| Sgs1 protein | 85570566 |
| Top3 protein | 85570567 |
| Rmi1 protein | 85570568 |
| Hmo1 protein | 85576690 |
| Polζ (DNA polymerase zeta) | 85580407 |
| Polη (DNA polymerase eta) | 85576691 |
| PCNA protein | 6254 |
Data Table 1: Key Characteristics of this compound
| Feature | Description |
| Protein Family | RAD51 paralog |
| Shared Homology | RecA/Rad51 core domain (20-30% identity with RAD51) nih.govnih.gov |
| Conserved Motifs | Walker A and Walker B (within ATPase core) nih.gov |
| Primary Association | Forms stable heterodimer with RAD55 nih.govucdavis.eduembopress.org |
| Role in HR | Recombination mediator, facilitates RAD51 filament assembly nih.govnih.govmdpi.comembopress.org |
| Interaction with RPA | Helps displace RPA from ssDNA nih.govnih.govmdpi.com |
| Interaction with Srs2 | Counteracts Srs2 antirecombinase activity, promotes RAD51 re-assembly nih.govmdpi.comucdavis.edu |
| Epistasis Group | RAD52 epistasis group nih.govnih.govyeastgenome.org |
Data Table 2: Interactions of the RAD55-RAD57 Heterodimer with Key HR Proteins
| Interacting Protein | Type of Interaction | Functional Consequence | Source(s) |
| RAD55 | Stable physical heterodimer formation | Essential for RAD57 function as a mediator nih.govucdavis.eduembopress.org | nih.govucdavis.eduembopress.orgnih.gov |
| RAD51 | Indirect association, co-assembly on ssDNA | Promotes RAD51 filament assembly by overcoming RPA inhibition nih.govnih.govmdpi.com | nih.govnih.govmdpi.comembopress.org |
| RPA | Counteraction of inhibitory effect | Facilitates displacement of RPA from ssDNA by RAD51 nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |
| Srs2 | Physical interaction, functional antagonism | Counteracts Srs2-mediated RAD51 filament disruption, promotes re-assembly nih.govmdpi.comucdavis.edu | nih.govmdpi.comresearchgate.netucdavis.edu |
| RAD52 | Genetic interaction, potential complex formation | Functions within the RAD52 epistasis group, potential for complex formation nih.govnih.govyeastgenome.orgpnas.org | nih.govnih.govyeastgenome.orgpnas.org |
| SHU complex (Shu1, Shu2, Csm2, Psy3) | Potential indirect interaction via RAD55 | May mediate interactions with other positive regulators of HR mdpi.com | mdpi.com |
Association with the Shu Complex
The this compound, particularly as part of the Rad55-Rad57 heterodimer in Saccharomyces cerevisiae, exhibits significant functional and physical associations with the Shu complex. Both the Rad55-Rad57 heterodimer and the Shu complex, a heterotetramer composed of Shu1, Shu2, Csm2, and Psy3, are recognized as Rad51 paralogs and play crucial roles in homologous recombination (HR) and DNA damage tolerance pathways. muni.czoup.comnih.govnih.gov
Research, primarily in yeast, has demonstrated a physical interaction between the Rad55-Rad57 heterodimer and the Shu complex. muni.cznih.govyeastgenome.org This association is mediated specifically through the interaction between the Csm2 subunit of the Shu complex and the Rad55 subunit of the Rad55-Rad57 heterodimer. muni.cznih.govyeastgenome.org This specific interaction is functionally important for the broader association of the Shu complex with other key HR proteins, including Rad51 and Rad52. muni.cz Studies utilizing a Csm2 mutant (Csm2-F46A) that disrupts the interaction with Rad55, while maintaining internal Shu complex and DNA interactions, underscore the significance of the Csm2-Rad55 interface for their collaborative function. muni.cz
The Shu complex contributes to the efficiency of Rad51 filament formation, a critical step in HR, particularly during the repair of single-stranded DNA gaps that arise at stalled replication forks. oup.comnih.gov This facilitation is achieved, at least in part, by the physical recruitment of the Rad55/Rad57 heterodimer to these stalled fork sites by the Shu complex. nih.gov Genetic analyses have revealed that mutations in shu genes and rad55 or rad57 genes often display similar sensitivities to DNA damaging agents and fall into the same epistasis group, indicating their function within the same error-free DNA damage tolerance pathway. yeastgenome.org Furthermore, experimental evidence suggests that the Shu complex is necessary for the efficient localization and formation of Rad55 foci at sites of DNA damage, implying that Csm2 and Psy3 are involved in recruiting Rad55.
Both the Shu complex and the Rad55-Rad57 heterodimer are known to counteract the activity of the Srs2 helicase, an anti-recombinase that can dismantle Rad51 filaments. muni.czyeastgenome.org While the precise mechanisms may differ, with Rad55-Rad57 potentially acting as a barrier within the Rad51 filament and the Shu complex interacting directly with Srs2 via Shu2, their combined action helps protect the Rad51 nucleoprotein filament from premature disassembly. muni.cz The interaction between Rad55 and Csm2 may be influenced by post-translational modifications, such as the phosphorylation of Rad55 in response to DNA damage.
Collectively, the Shu complex, in conjunction with Rad55-Rad57 and Rad52, forms a network of proteins that promote the assembly and stability of the Rad51 filament. oup.com While Rad55-Rad57 has broader roles in various HR processes, the Shu complex appears to have a more specialized function in error-free DNA damage tolerance pathways. oup.comyeastgenome.org Although initially characterized in yeast, the functional importance and interactions of Rad51 paralogs and Shu complex components are conserved in humans, with proteins like RAD51B, RAD51C, XRCC2, and XRCC3 representing the mammalian counterparts.
Key Protein Interactions
| Complex/Protein 1 | Complex/Protein 2 | Interacting Subunits (if known) | Biological Context | Reference(s) |
| Rad55-Rad57 | Shu Complex | Rad55 with Csm2 | Homologous Recombination, DNA Repair | muni.cznih.govyeastgenome.org |
| Shu Complex | Rad51 | Mediated via Rad55-Rad57 | Rad51 Filament Formation | muni.cz |
| Shu Complex | Rad52 | Mediated via Rad55 | Rad51 Filament Formation | muni.cz |
| Rad55-Rad57 | Srs2 | Not specified as direct subunits | Inhibition of Srs2 Activity | muni.czyeastgenome.org |
| Shu Complex | Srs2 | Shu2 with Srs2 | Regulation of Srs2 Activity | muni.cz |
Mechanistic Role of Rad57 Protein in Dna Metabolism
Contribution to Presynaptic Filament Assembly and Stabilization
A critical step in homologous recombination is the formation of the presynaptic filament, a helical structure composed of RAD51 protein bound to single-stranded DNA (ssDNA). This filament is essential for homology search and subsequent strand exchange. The RAD55-RAD57 heterodimer plays a significant role in the assembly and stabilization of this RAD51-ssDNA nucleoprotein filament uniprot.orgudel.edu.
Initially, ssDNA is coated by Replication Protein A (RPA), which prevents secondary structure formation but also inhibits RAD51 binding udel.edu. RAD55-RAD57, along with RAD52, acts as a mediator to overcome this inhibition, facilitating the displacement of RPA and promoting RAD51 loading onto the ssDNA udel.edu. Biochemical experiments indicate that RAD55-RAD57 stimulates the rate of RAD51 assembly and enhances the extent of RPA displacement.
Furthermore, RAD55-RAD57 contributes to the stability of the assembled RAD51 filament. Studies show that RAD51-ssDNA filaments formed with sub-saturating amounts of RAD51 are often salt-labile; however, the inclusion of sub-stoichiometric amounts of RAD55-RAD57 stabilizes these complexes even under high-salt conditions. This stabilizing function is particularly important in counteracting the activity of the Srs2 helicase, an antirecombinase that disrupts RAD51 filaments muni.cz. RAD55-RAD57 associates with the RAD51-ssDNA filament, rendering it more resistant to disruption by Srs2 by blocking Srs2 translocation, potentially through a direct protein interaction muni.cz. This balance between the stabilizing activity of RAD55-RAD57 and the destabilizing activity of Srs2 is proposed to be a key regulatory mechanism controlling the initiation of HR.
While RAD55-RAD57 promotes RAD51 filament assembly, recent observations suggest a chaperone-like behavior rather than stable incorporation into the mature filament. RAD55-RAD57 rapidly co-assembles with RAD51 onto RPA-coated ssDNA but exhibits only a transient interaction, dissociating rapidly in an ATP-dependent manner muni.cz. This dynamic behavior is thought to be crucial for efficient RAD51 filament formation.
Mediation of DNA Strand Exchange Activity
The core catalytic activity of homologous recombination, DNA strand exchange, is performed by the RAD51 recombinase. While RAD55-RAD57 does not possess intrinsic strand exchange activity, it significantly promotes RAD51-mediated strand exchange, particularly by overcoming the inhibitory effect of RPA mdpi.communi.cz.
In vitro strand exchange assays have demonstrated that the addition of the RAD55-RAD57 heterodimer enables RAD51 to perform strand exchange efficiently in the presence of RPA muni.czudel.edu. This mediation is not due to a direct stimulation of RAD51's catalytic activity in the absence of RPA, but rather its ability to facilitate RAD51 filament formation on RPA-bound ssDNA mdpi.communi.cz. By promoting the assembly and stabilization of the presynaptic filament, RAD55-RAD57 ensures that a functional RAD51 complex is available to search for homologous DNA and catalyze the strand invasion necessary for recombination.
Modulation of DNA Damage Response Signaling
The activity of RAD55-RAD57 is integrated into the broader DNA damage response (DDR) network. The complex is regulated in response to DNA damage, particularly through phosphorylation by checkpoint kinases such as Mec1 (the yeast homolog of mammalian ATM) and Rad53 mdpi.com.
RAD55, a partner of RAD57, is a known target of Mec1 and Rad53 phosphorylation in response to various DNA damaging agents, including methyl methanesulfonate (B1217627) (MMS), ionizing radiation (IR), and hydroxyurea (B1673989) mdpi.com. Phosphorylation of specific serine residues in the N-terminus of RAD55 is important for the full function of the RAD55-RAD57 complex in recombinational repair and resistance to genotoxic stress. This phosphorylation can serve as a signal for Mec1 activation in vivo.
The regulation of RAD55-RAD57 by DNA damage checkpoints highlights its importance in coordinating DNA repair with cell cycle progression mdpi.com. By modulating the activity of this key mediator complex, the cell can control the efficiency and outcome of homologous recombination in response to different types of DNA damage.
Furthermore, the expression levels of RAD55 and RAD57 transcripts and proteins can be regulated, for instance, by the nonsense-mediated decay (NMD) pathway, which can influence HR levels.
Involvement in DNA Damage Tolerance Pathways
RAD57, as part of the RAD55-RAD57 complex, plays a significant role in DNA damage tolerance (DDT) pathways, which allow cells to complete replication despite encountering DNA lesions that block replicative polymerases. These pathways are crucial for preventing replication fork stalling and collapse, thereby maintaining genomic stability.
Error-Free Template Switching Mechanisms
One major error-free DDT mechanism is template switching (also known as post-replication repair or homology-directed DDT), which utilizes the sister chromatid as a template to bypass lesions. RAD55-RAD57 is required for efficient template switching.
Studies have shown that RAD55 and RAD57 are necessary for the formation of template switch intermediates, visualized as X-shaped structures involving sister chromatid junctions. The complex is thought to promote the formation or maintenance of the RAD51 filament on the stalled nascent DNA strand, which is essential for the strand invasion step in template switching.
There is evidence suggesting that RAD55-RAD57 may bridge RAD51 to other complexes involved in error-free repair, such as the Shu complex, further highlighting its role in this pathway uniprot.org. By promoting template switching, RAD55-RAD57 contributes to accurate lesion bypass and counterbalances the potentially mutagenic effects of translesion synthesis (TLS) polymerases.
Recovery of Stalled Replication Forks
DNA lesions encountered during replication can lead to stalled or collapsed replication forks. The recovery of these stalled forks often relies on homologous recombination-mediated mechanisms. RAD55-RAD57 is important for the efficient recovery of stalled replication forks.
The complex's role in promoting and stabilizing the RAD51 presynaptic filament is critical for the recombination events required to restart replication after stalling. This involves processes like strand invasion into the sister chromatid to provide a template for DNA synthesis, allowing the replication fork to bypass the lesion or be re-established. Mutants lacking functional RAD55-RAD57 show defects in the recovery of replication forks stalled by agents like MMS.
Functional Contributions to Meiosis and Mitotic Recombination
RAD57, as part of the RAD55-RAD57 heterodimer, is essential for both mitotic and meiotic recombination mdpi.comnih.govudel.edu. These processes are fundamental for genetic diversity, chromosome segregation, and the repair of DNA double-strand breaks (DSBs) udel.edu.
In mitotic cells, RAD55 and RAD57 are required for efficient gene conversion and recombination events induced by DNA damaging agents like IR mdpi.com. They are also involved in spontaneous recombination, which likely addresses replication-associated damage mdpi.com. The complex is necessary for the formation of damage-induced RAD51 foci, which represent sites of recombination mdpi.comudel.edu. While RAD52 also plays a role in RAD51 focus formation, both RAD52 and the RAD55-RAD57 heterodimer are required for efficient assembly of RAD51 at DSB sites during mitosis.
During meiosis, RAD55 and RAD57 are crucial for meiotic viability and recombination mdpi.com. They are required for the assembly of meiotic recombination complexes and the formation of meiosis-specific RAD51 foci udel.edu. Mutants in RAD55 and RAD57 show severe defects in meiotic recombination, highlighting their indispensable role in this specialized process mdpi.com. The complex functions with RAD52 to assemble the strand exchange complexes necessary for meiotic recombination.
The cold-sensitive phenotype observed in rad55 and rad57 mutants further suggests that the RAD55-RAD57 heterodimer is important for stabilizing protein or protein-DNA complexes, consistent with its role in stabilizing the RAD51 filament during both mitotic and meiotic recombination uniprot.orgudel.edu.
Table 1: Summary of RAD57 Protein's Mechanistic Roles
| Mechanistic Role | Key Functions and Interactions |
| Presynaptic Filament Assembly and Stabilization | Facilitates RAD51 loading onto ssDNA by displacing RPA; Stabilizes RAD51-ssDNA filaments; Counteracts Srs2 antirecombinase activity; Exhibits chaperone-like behavior. |
| Mediation of DNA Strand Exchange Activity | Promotes RAD51-mediated strand exchange by overcoming RPA inhibition; Ensures formation of functional RAD51 complex for homology search and strand invasion. |
| Modulation of DNA Damage Response Signaling | Regulated by checkpoint kinases (Mec1, Rad53) through phosphorylation of RAD55; Integrates HR activity with DDR. |
| Involvement in DNA Damage Tolerance Pathways | Required for error-free template switching by promoting RAD51 filament formation on stalled forks; Important for recovery of stalled replication forks. |
| Functional Contributions to Meiosis and Mitotic Recombination | Essential for efficient mitotic and meiotic recombination; Required for formation of RAD51 foci; Functions with RAD52 in meiotic complex assembly. |
Role in Telomere Maintenance via Recombination
In organisms lacking telomerase, the primary enzyme responsible for maintaining telomere length, cells can employ homologous recombination-mediated mechanisms to prevent telomere shortening and overcome replicative senescence. These mechanisms lead to the formation of "survivor" cells plos.orgplos.orgmicrobialcell.com. In the budding yeast Saccharomyces cerevisiae, two main types of survivors have been identified, classified based on the mechanism of telomere lengthening and the genetic requirements plos.orgplos.orgmicrobialcell.com.
RAD57, as part of the Rad55-Rad57 heterodimer, is specifically required for the formation of Type I survivors plos.orgplos.orgmicrobialcell.com. Type I survivors are characterized by the amplification of subtelomeric Y' elements plos.orgplos.orgmicrobialcell.comelifesciences.org. This amplification is a result of recombination events occurring within these subtelomeric regions. The formation of Type I survivors is dependent on the canonical homologous recombination proteins, including Rad51, Rad54, Rad55, and Rad57 plos.orgplos.org.
In contrast, Type II survivors, which maintain telomere length by amplifying the terminal telomeric TG repeats, are largely independent of Rad51 but require other proteins such as the Mre11-Rad50-Xrs2 (MRX) complex and Rad59 plos.orgplos.orgmicrobialcell.com.
The involvement of RAD57 in Type I survivor formation highlights its specific role in a particular homologous recombination pathway utilized for telomere maintenance when telomerase is absent. The Rad55-Rad57 complex, by promoting the assembly and stability of the Rad51 filament, facilitates the recombination events within the subtelomeric Y' elements that characterize Type I survivors yeastgenome.orgnih.govbiorxiv.org. Studies have shown that telomerase-negative cells lacking RAD57, similar to those lacking other RAD51 pathway components like RAD51 and RAD54, exhibit accelerated senescence plos.orgplos.org. This indicates that RAD57 is important for recombination processes at telomeres even before the emergence of overt survivors plos.orgplos.org.
The distinction between Type I and Type II survivor pathways and the specific requirement for RAD57 in Type I formation underscores the existence of genetically separable homologous recombination mechanisms for telomere maintenance in telomerase-deficient cells plos.orgplos.orgmicrobialcell.com.
| Survivor Type | Genetic Requirements (Key Proteins) | Telomere Maintenance Mechanism | RAD57 Requirement |
| Type I | Rad51, Rad54, Rad55, Rad57, Rad52, Pol32 | Amplification of subtelomeric Y' elements | Required |
| Type II | MRX complex (Mre11, Rad50, Xrs2), Rad59, Rad52, Sgs1, Pol32 | Amplification of telomeric TG repeats | Not Required |
This table summarizes the key differences between the two types of telomerase-independent telomere maintenance pathways in S. cerevisiae and highlights the specific involvement of RAD57 in the Type I pathway.
Regulation of Rad57 Protein Activity and Levels
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for modulating protein function, localization, stability, and interactions after synthesis. RAD57 undergoes several PTMs that are essential for its role in DNA repair sigmaaldrich.cnneobioscience.comuniprot.orggoogle.comoncokb.orgmedicinacomplementar.com.br. These modifications can significantly impact the protein's ability to participate in homologous recombination pathways.
Phosphorylation by DNA Damage Checkpoint Kinases
Phosphorylation is a primary mechanism regulating RAD57 activity, particularly in the context of the DNA damage response. RAD57 is a known target of key DNA damage-activated checkpoint kinases. Specifically, the Ataxia-telangiectasia mutated (ATM) and Ataxia-telangiectasia and Rad3-related protein (ATR) kinases, central transducers of DNA damage signals, phosphorylate RAD57. idrblab.netdovepress.comneobioscience.commedicinacomplementar.com.br Downstream kinases in these pathways, Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2), also contribute to RAD57 phosphorylation. idrblab.netdovepress.comneobioscience.commedicinacomplementar.com.br
Other Identified Post-Translational Modifications
Beyond phosphorylation, RAD57 is subject to other post-translational modifications that contribute to the fine-tuning of its cellular behavior. Ubiquitination is one such modification that has been identified. sigmaaldrich.cnuniprot.orgoncokb.org Ubiquitination can have diverse effects, including marking proteins for degradation, altering their localization, or modulating protein-protein interactions. While the specific roles of RAD57 ubiquitination are still being investigated, it is understood to play a part in regulating RAD57 stability or its participation in protein complexes. sigmaaldrich.cnuniprot.orgoncokb.org
Post-Transcriptional Regulation: Nonsense-Mediated mRNA Decay (NMD)
Regulation of RAD57 also occurs at the post-transcriptional level, influencing the amount of RAD57 mRNA available for translation into protein. A significant mechanism in this regard is Nonsense-Mediated mRNA Decay (NMD). citeab.commedicinacomplementar.com.br NMD is a surveillance pathway in eukaryotes that functions to detect and degrade mRNA transcripts containing premature termination codons (PTCs). citeab.commedicinacomplementar.com.br This process is crucial for preventing the production of truncated and potentially deleterious proteins. citeab.commedicinacomplementar.com.br
RAD57 mRNA has been identified as a target of the NMD pathway. citeab.commedicinacomplementar.com.br The presence of PTCs in the RAD57 gene, whether due to genetic mutations or errors in transcription, can trigger the NMD machinery to degrade the aberrant RAD57 mRNA. citeab.commedicinacomplementar.com.br This post-transcriptional control mechanism serves as a quality control system, reducing the cellular levels of non-functional RAD57 protein variants. citeab.commedicinacomplementar.com.br Consequently, NMD plays a role in maintaining the appropriate cellular concentration of functional this compound, which is essential for efficient homologous recombination and the maintenance of genomic stability. citeab.commedicinacomplementar.com.br
Consequences of Rad57 Protein Dysregulation on Genomic Stability
Impact of Genetic Mutations and Deletions on DNA Repair Fidelity
Mutations or deletions in the RAD57 gene directly impair the efficiency and accuracy of homologous recombination. The RAD55-RAD57 heterodimer is essential for the proper assembly and stability of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for homology search and strand invasion during HR. nih.govyeastgenome.org Consequently, the absence or functional impairment of RAD57 leads to defects in the repair of DNA lesions, particularly those induced by DNA damaging agents.
A hallmark of RAD57 deficiency is a heightened sensitivity to various DNA damaging agents. yeastgenome.org Studies in Saccharomyces cerevisiae have demonstrated that rad57 mutants exhibit increased susceptibility to ionizing radiation (such as X-rays) and alkylating agents like methyl methanesulfonate (B1217627) (MMS). nih.govnih.gov This sensitivity arises from the cell's diminished capacity to accurately repair the DSBs and other complex DNA lesions generated by these agents. Without a fully functional HR pathway, cells may be forced to rely on more error-prone repair mechanisms, leading to increased cell death or genomic alterations. nih.gov
The RAD55-RAD57 complex is particularly important for repairing DNA damage that arises during DNA replication. mdpi.com The sensitivity of rad57 mutants to MMS, for instance, underscores the role of RAD57 in handling replication-associated damage. nih.gov
Table 1: Sensitivity of rad57 Mutants to DNA Damaging Agents
| DNA Damaging Agent | Consequence of RAD57 Mutation | References |
|---|---|---|
| X-rays (Ionizing Radiation) | Increased sensitivity and reduced survival. | nih.govyeastgenome.org |
| Methyl Methanesulfonate (MMS) | Heightened sensitivity due to impaired repair of alkylation damage. | nih.govnih.gov |
| Camptothecin (B557342) | Increased sensitivity, indicating a role in repairing topoisomerase-induced DNA breaks. | nih.gov |
The impairment of high-fidelity DNA repair in the absence of functional RAD57 protein leads to an elevated rate of spontaneous and induced genetic mutations. mdpi.com When the HR pathway is compromised, the cell may utilize alternative, less accurate repair pathways to resolve DNA lesions. nih.gov This can result in a variety of mutations, including point mutations, insertions, and deletions.
Mechanistic Links to Genomic Instability and Disease Pathogenesis (Non-Clinical)
The consequences of RAD57 dysregulation extend beyond simple mutation accumulation, predisposing cells to broader genomic instability and cellular transformation. These effects are primarily rooted in the failure of the homologous recombination pathway.
Homologous recombination is a critical tumor suppressor pathway, and its impairment is a well-established driver of cellular transformation and cancer development. nih.gov Although this article maintains a non-clinical focus, the cellular mechanisms by which RAD57 dysregulation contributes to a transformed phenotype are clear. A deficiency in RAD57-mediated HR can lead to gross chromosomal rearrangements, such as translocations and large-scale deletions, which are hallmarks of cancer cells. researchgate.net
The inability to faithfully repair DSBs can result in the persistence of broken chromosomes, which can then be incorrectly joined by other repair pathways, leading to oncogenic fusions. The model of RAD57's role in maintaining the RAD51 filament suggests that its absence would lead to a breakdown in the quality control of DNA repair, potentially allowing for aberrant recombination events that drive cellular transformation. nih.gov
Table 2: Impact of RAD57 Dysregulation on Genomic Stability
| Cellular Process | Consequence of RAD57 Dysregulation | References |
|---|---|---|
| Spontaneous Recombination | Increased rates of spontaneous recombination, leading to genomic rearrangements. | frontiersin.orgresearchgate.net |
| Double-Strand Break Repair | Defective repair, resulting in chromosomal breaks and aberrations. | nih.gov |
| Replication Fork Stability | Compromised stability, leading to collapsed forks and DNA damage. | mdpi.com |
The this compound functions within the broader network of the DNA damage response (DDR). The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. The impaired DNA repair in rad57 mutants can lead to chronic activation of the DDR, which can have profound effects on cellular physiology.
Advanced Methodologies for Rad57 Protein Research
Genetic Approaches: Epistatic Analysis and Genetic Interaction Screens
Genetic studies have been fundamental in elucidating the function of the RAD57 protein, primarily through epistatic analysis and genetic interaction screens. Early research established that mutations in either RAD57 or its partner RAD55 lead to similar sensitivities to ionizing radiation (IR). nih.gov The double mutant (rad55 rad57) exhibits a phenotype comparable to the single mutants, suggesting they function together in the same pathway. nih.gov This functional relationship is further supported by the observation that the X-ray sensitivity of rad55 and rad57 mutants can be suppressed by the overexpression of RAD51 or RAD52, with nearly complete suppression when both are overexpressed. nih.gov
A key genetic interaction is observed with the SRS2 gene, which encodes an anti-recombinase helicase. Deletion of SRS2 partially suppresses the sensitivity of rad55 and rad57 mutants to IR and methyl methanesulfonate (B1217627) (MMS). nih.govnih.gov This antagonistic relationship suggests that the Rad55-Rad57 complex counteracts the activity of the Srs2 helicase, which is known to dismantle Rad51 filaments. nih.govnih.gov
High-throughput genetic interaction screens have also provided insights into the regulation of Rad55-Rad57. For instance, screens using RAD55 phosphorylation site mutants identified the nonsense-mediated mRNA decay (NMD) pathway as a post-transcriptional regulator of Rad55-Rad57 levels. nih.gov In normal cells, NMD degrades Rad55 and Rad57 mRNA to suppress homologous recombination (HR). nih.gov Disruption of the NMD pathway can suppress the MMS sensitivity of certain Rad55 mutants. nih.gov
Yeast two-hybrid analysis, a method to screen for protein-protein interactions, confirmed a strong interaction between Rad55 and Rad57. nih.gov This technique also revealed an interaction between Rad55 and Rad51, but not between Rad57 and Rad51, providing early evidence for the specific architecture of their functional complex. nih.govmdpi.com Further yeast two-hybrid assays and in vitro pull-down experiments have shown that Rad55 interacts with Csm2 of the SHU complex, an interaction necessary for the SHU complex's association with Rad51. nih.gov
| Interacting Gene/Factor | Type of Interaction | Phenotypic Consequence | Reference |
|---|---|---|---|
| RAD55 | Epistasis, Physical Interaction (Yeast Two-Hybrid) | Similar sensitivity to IR as single mutants; essential for complex formation. | nih.gov |
| RAD51 | Suppression by overexpression | Overexpression of RAD51 suppresses the X-ray sensitivity of rad57 mutants. | nih.gov |
| RAD52 | Suppression by overexpression | Overexpression of RAD52 suppresses the X-ray sensitivity of rad57 mutants. | nih.gov |
| SRS2 | Antagonistic (Suppression) | Deletion of SRS2 partially suppresses IR and MMS sensitivity of rad57 mutants. | nih.govnih.gov |
| NMD Pathway | Post-transcriptional Regulation | NMD degrades RAD57 mRNA; disruption can suppress MMS sensitivity in certain backgrounds. | nih.gov |
| SHU Complex (via Rad55) | Physical Interaction | Rad55-Csm2 interaction is required for SHU complex association with Rad51. | nih.gov |
Biochemical Characterization: Protein Purification and In Vitro Assays (e.g., Strand Exchange, ATPase Activity, DNA Binding)
Biochemical characterization of the Rad55-Rad57 complex has been crucial for understanding its molecular function. The purification of the complex revealed that Rad55 and Rad57 form a highly stable heterodimer. doi.org
Strand Exchange Assays: In vitro strand exchange assays are central to studying homologous recombination. These assays have demonstrated that the Rad55-Rad57 complex itself does not possess strand exchange activity, unlike the core recombinase Rad51. nih.gov However, these experiments provided the first biochemical evidence that Rad55-Rad57 acts as a recombination mediator. nih.govdoi.org It stimulates Rad51-mediated strand exchange specifically by overcoming the inhibitory effect of Replication Protein A (RPA), which coats single-stranded DNA (ssDNA). nih.govdoi.org The complex does not directly stimulate Rad51's activity in the absence of RPA. nih.gov
ATPase Activity: The Rad55 and Rad57 proteins both contain Walker A and B motifs, which are characteristic of ATPases. nih.gov However, biochemical assays have shown that the Rad55-Rad57 complex exhibits only weak ATPase activity. nih.gov Unlike Rad51, this activity is not stimulated by the presence of DNA. nih.gov Studies using ATPase-deficient mutants (rad55-K49A) indicate that the ATPase activity of Rad55 is important for the complex's function, while the ATPase activity of Rad57 appears to be dispensable. mdpi.com More recent single-molecule studies have revealed that ATP hydrolysis by the complex is necessary for its dissociation from Rad51-ssDNA filaments. mdpi.com
DNA Binding Assays: In vitro DNA binding assays have provided insights into how Rad55-Rad57 influences the Rad51-ssDNA filament, the key intermediate in homologous recombination. These assays suggest that the Rad55-Rad57 complex enhances the stability of Rad51-ssDNA filaments. nih.gov When Rad51 is assembled on ssDNA at sub-saturating concentrations, the resulting filaments are unstable in high-salt conditions. nih.gov The addition of sub-stoichiometric amounts of the Rad55-Rad57 complex stabilizes these filaments. nih.gov
Structural Biology Techniques (e.g., Homology Modeling, Computational Prediction)
While high-resolution crystal structures of the full Rad55-Rad57 complex remain elusive, structural biology techniques like homology modeling and computational prediction have provided valuable insights. Both Rad55 and Rad57 share sequence similarity with Rad51 and the bacterial recombinase RecA, particularly within the conserved RecA/Rad51 core domain that contains the ATPase motifs. nih.gov This homology allows for the generation of computational models of their individual structures based on the known structures of Rad51 and RecA.
Live-Cell Imaging and Single-Molecule Biophysics (e.g., DNA Curtains, FRAP for Foci Dynamics)
Live-cell imaging and single-molecule biophysics have revolutionized the study of DNA repair, providing a dynamic view of protein function that complements static genetic and biochemical data. mdpi.combiocompare.com
DNA Curtains: This powerful single-molecule technique allows for the direct visualization of protein-DNA interactions in real-time. 50.116.21nih.govnih.gov Using DNA curtains, researchers have investigated the role of Rad55-Rad57 in the assembly of Rad51 on ssDNA. nih.gov These studies revealed a chaperone-like behavior: the Rad55-Rad57 complex co-assembles rapidly with Rad51 onto RPA-coated ssDNA, stimulating the rate of Rad51 assembly and the displacement of RPA. nih.govnih.gov Crucially, the complex does not bind stably to the mature Rad51-ssDNA filament but instead interacts transiently and dissociates quickly. nih.govnih.gov This dynamic interaction is a key feature of its mediator function. nih.gov
Fluorescence Recovery After Photobleaching (FRAP): FRAP is a live-cell imaging technique used to measure the dynamics and mobility of fluorescently tagged proteins within a cell. nih.govnih.govfluorofinder.com FRAP experiments have confirmed the highly dynamic behavior of Rad55-Rad57 observed in single-molecule assays. nih.gov By photobleaching a portion of a DNA repair focus containing fluorescently tagged Rad55-Rad57 and measuring the rate of fluorescence recovery, researchers can quantify the exchange rate of the complex. These in vivo studies support the model derived from DNA curtain experiments, showing that Rad55-Rad57 is not a static component of the Rad51 filament but rather engages in transient interactions. nih.govmdpi.com
| Technique | Key Finding for Rad55-Rad57 | Reference |
|---|---|---|
| DNA Curtains | Acts as a molecular chaperone; transiently interacts with and stimulates Rad51 filament assembly on RPA-coated ssDNA, then rapidly dissociates. | nih.govnih.gov |
| FRAP | Confirms the highly dynamic and transient nature of Rad55-Rad57's interaction with DNA repair foci in vivo. | nih.gov |
Proteomic and Transcriptomic Analyses (e.g., Mass Spectrometry for PTMs, qPCR for mRNA Levels)
Proteomic Analyses: Mass spectrometry-based proteomics is a powerful tool for studying proteins and their post-translational modifications (PTMs). nih.govnih.gov While extensive PTM maps for Rad57 are not widely detailed in the provided context, it is known that its partner, Rad55, is heavily phosphorylated in response to DNA damage by the Mec1 kinase (the yeast homolog of mammalian ATM). mdpi.com This phosphorylation is a critical regulatory step. Crosslinking mass spectrometry (XL-MS) has been employed to map the interaction interfaces within protein complexes involved in homologous recombination, such as identifying the interaction sites between Rad52 and Rad51. nih.gov This technique could similarly be applied to detail the interaction surfaces within the Rad55-Rad57 heterodimer and its contacts with Rad51.
Transcriptomic Analyses: Quantitative PCR (qPCR) is a standard method to measure mRNA levels and understand the transcriptional regulation of genes. Studies on RAD55 and RAD57 have revealed that their mRNA levels are regulated by the nonsense-mediated mRNA decay (NMD) pathway. nih.gov In the absence of DNA damage, NMD actively degrades Rad55 and Rad57 transcripts, thereby suppressing HR. nih.gov Deletion of NMD factors leads to an increased half-life of the Rad55 mRNA transcript. mdpi.com However, it remains to be fully validated whether the transcript and protein levels of Rad55 and Rad57 are specifically upregulated in response to DNA damage. mdpi.com
Immunocytochemical Techniques for Foci Analysis and Localization
Immunocytochemistry is a vital technique for visualizing the subcellular localization of proteins and their accumulation at sites of DNA damage, known as DNA repair foci. bohrium.com In response to DNA double-strand breaks (DSBs), numerous DNA repair proteins, including Rad51 and its accessory factors, relocalize from a diffuse nuclear distribution to these discrete foci. nih.gov
Studies using fluorescently tagged versions of these proteins (e.g., YFP-Rad51) have been instrumental in defining the role of Rad55-Rad57. In rad57Δ mutant cells, there is a marked reduction in the number and brightness of YFP-Rad51 foci that form in response to DNA damaging agents like camptothecin (B557342) and ionizing radiation. nih.govmdpi.com This demonstrates that the Rad55-Rad57 complex is crucial for the efficient recruitment or stabilization of Rad51 at DSB sites. nih.gov Conversely, the formation of Rad55 foci has been shown to be dependent on the presence of Rad51, indicating a co-dependent localization to damaged DNA. mdpi.com These foci analysis studies provide in vivo evidence that corroborates the biochemical and genetic data, placing Rad55-Rad57 as a key mediator complex required for the assembly of functional Rad51 filaments at DNA lesions. nih.gov
Future Directions and Unresolved Questions
Elucidation of Species-Specific Functional Differences and Conservation Patterns
The central recombinase in homologous recombination is conserved across all domains of life, with RecA in bacteria and the RAD51 superfamily in archaea and eukaryotes. nih.gov Eukaryotes, unlike bacteria, possess a diverse set of RAD51-like proteins that arose from early gene duplication events. nih.govresearchgate.net Based on phylogenetic analysis, these proteins are categorized into the RADα subfamily, which includes the highly conserved recombinases RAD51 and DMC1, and the RADβ subfamily, which comprises the more divergent RAD51 paralogs. mdpi.com RAD57, along with RAD55, belongs to this latter group.
While the S. cerevisiae Rad55-Rad57 complex has served as a valuable model, the mechanistic basis for the functional differences of RAD51 paralogs among various species is not yet fully understood and remains an active area of research. nih.govmdpi.com For instance, in S. cerevisiae, Rad52 and the Rad51 paralogs (the Rad55-Rad57 and SHU complexes) are crucial mediators of HR. nih.gov In contrast, mammalian cells rely primarily on BRCA2 as the main recombination mediator, with five canonical RAD51 paralogs (RAD51B, RAD51C, RAD51D, XRCC2, and XRCC3) functioning in several subcomplexes. nih.gov Notably, a chaperone-like mechanism observed for the nematode Rad51 paralogs RFS-1/RIP-1, similar to that of Rad55-Rad57, suggests a potentially conserved function across eukaryotes. mdpi.com
Future studies will need to systematically compare the functions of RAD57 orthologs and paralogs in a range of organisms to understand the evolutionary pressures that have shaped their specific roles. This will involve a combination of genetic, biochemical, and single-molecule approaches to dissect the subtle yet critical differences in their interactions and activities. A key question is how the division of labor between different RAD51 mediators, such as Rad52 and Rad55-Rad57 in yeast, evolved and is maintained. mdpi.comsemanticscholar.org
Table 1: Conservation of Key Domains in RAD51 and its Paralogs
| Domain | RAD51 | RAD55 | RAD57 | Conservation and Function |
| RecA/Rad51 Core Domain | Conserved | Conserved | Conserved | Contains Walker A and B motifs for ATP binding and hydrolysis, essential for recombinase activity. nih.govmdpi.com |
| N-terminus | Divergent | Highly Divergent | Highly Divergent | Contributes to species-specific interactions and regulation. |
| C-terminus | Divergent | Highly Divergent | Highly Divergent | Implicated in protein-protein interactions and complex formation. |
Comprehensive Mapping of Regulatory Networks Governing RAD57 Activity
The activity of the Rad55-Rad57 complex is tightly regulated to ensure proper control of homologous recombination. This regulation occurs at multiple levels, including post-translational modifications and transcriptional control. nih.gov
A key regulator of the DNA damage response is the Mec1 kinase (the yeast homolog of mammalian ATM kinase), which activates the effector kinase Rad53. nih.gov Rad53, in turn, phosphorylates Rad55 at multiple serine residues, affecting its activity and stability. nih.gov While several phosphorylation sites on Rad55 have been identified and their functional consequences partially characterized, a complete map of these modifications and their specific roles in regulating Rad55-Rad57 activity in response to different types of DNA damage is still lacking. nih.gov Furthermore, very little is known about the post-translational modifications of RAD57 itself.
Transcriptional regulation of RAD55 and RAD57 is also an important control mechanism. The nonsense-mediated mRNA decay (NMD) pathway has been shown to suppress HR by degrading Rad55 and Rad57 mRNA. nih.govmdpi.com However, it remains to be validated whether the transcript and protein levels of Rad55 and Rad57 are specifically regulated in response to DNA damage. nih.govmdpi.com
Future work should aim to create a comprehensive map of the regulatory networks governing RAD57 activity. This will involve identifying all post-translational modification sites on both Rad55 and Rad57 and determining their functional impact. nih.gov Additionally, a deeper understanding of the transcriptional and post-transcriptional mechanisms that control RAD57 expression is needed. Identifying the specific signaling pathways that respond to different types of DNA lesions and modulate Rad55-Rad57 function will be crucial.
Table 2: Known Regulators of Rad55-Rad57 Activity in S. cerevisiae
| Regulatory Factor | Type of Regulation | Effect on Rad55-Rad57 |
| Mec1/Rad53 Kinases | Post-translational (Phosphorylation) | Modulates Rad55 activity and stability. nih.gov |
| Nonsense-Mediated mRNA Decay (NMD) | Post-transcriptional | Degrades Rad55 and Rad57 mRNA, suppressing HR. nih.govmdpi.com |
| Srs2 Helicase | Protein-Protein Interaction | Antagonizes Rad55-Rad57 function by dismantling Rad51 filaments. mdpi.comnih.gov |
| SHU Complex | Protein-Protein Interaction | Interacts with Rad55-Rad57, but the physiological context is not well defined. nih.gov |
Development of Novel Tools for In Situ Analysis of RAD57 Function in Complex Cellular Environments
To fully understand the role of RAD57 in the context of a living cell, it is essential to develop and apply novel tools for in situ analysis. Techniques that allow for the visualization and quantification of protein-protein interactions and dynamic processes within the nucleus are paramount.
Fluorescence Resonance Energy Transfer (FRET) combined with Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful method for studying protein-protein interactions in live cells. leica-microsystems.comnih.govvirginia.eduwiley.comnih.gov This technique can be used to probe the direct interaction between RAD57 and its binding partners, such as RAD55 and RAD51, in real-time and with high spatial resolution. nih.gov
Single-molecule localization microscopy (SMLM) offers the potential to visualize the assembly of RAD51 filaments and the association of the Rad55-Rad57 complex at sites of DNA damage with near-molecular resolution. oup.com This can provide unprecedented detail on the stoichiometry and spatial organization of the recombination machinery in vivo.
Furthermore, the development of CRISPR-based tools for targeted protein labeling and manipulation will enable precise investigation of RAD57 function in specific genomic contexts. By integrating these advanced imaging and molecular tools, researchers can begin to unravel the complex interplay between RAD57 and the broader cellular machinery in maintaining genome integrity.
Q & A
Q. What is the primary biochemical function of the Rad55-Rad57 heterodimer in homologous recombination (HR)?
The Rad55-Rad57 heterodimer acts as a mediator to stabilize Rad51 nucleoprotein filaments on single-stranded DNA (ssDNA) coated by replication protein A (RPA). This stabilization counteracts RPA’s inhibitory effect on Rad51 filament assembly, enabling efficient homology search and strand exchange during HR. Biochemical studies show that Rad55-Rad57 binds ssDNA and enhances Rad51’s strand-pairing activity in vitro . Genetic analyses in S. cerevisiae confirm that Rad55-Rad57 is essential for resistance to ionizing radiation and mitotic recombination, with defects leading to reduced Rad51 focus formation in vivo .
Q. How do Rad55 and Rad57 proteins interact structurally and functionally?
Rad55 and Rad57 form a stable heterodimer through high-affinity interactions, as demonstrated by size-exclusion chromatography, co-immunoprecipitation, and yeast two-hybrid assays. The complex resists dissociation even under high salt (1 M KCl) or denaturing conditions (0.5% SDS), with an equilibrium dissociation constant <0.2 nM . Both proteins share structural homology with Rad51, including RecA-like ATPase domains, but lack strand-exchange activity. Instead, their heterodimerization is critical for recruiting Rad51 to ssDNA and antagonizing anti-recombinase helicases like Srs2 .
Q. What methodologies are used to confirm the genetic epistasis between RAD55 and RAD57?
Epistasis analysis involves comparing the phenotypes of single mutants (rad55Δ, rad57Δ) and double mutants (rad55Δ rad57Δ) under DNA-damaging conditions (e.g., methyl methanesulfonate or ionizing radiation). Both single mutants exhibit identical sensitivities to DNA damage, and the double mutant shows no additive effect, confirming their functional interdependence . Suppression experiments, where Rad51 overexpression rescues rad55Δ/rad57Δ sensitivity, further validate their role in Rad51 filament stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro biochemical models and in vivo observations of Rad55-Rad57 function?
Biochemical models propose that Rad55-Rad57 nucleates Rad51 filaments on RPA-coated ssDNA, akin to BRCA2 in humans. However, in vivo studies show Rad51 focus formation persists in rad55Δ/rad57Δ mutants, albeit with reduced efficiency, suggesting alternative nucleation mechanisms. To resolve this, researchers employ in situ protein localization (e.g., fluorescence microscopy of Rad51-GFP foci) combined with mutational analysis (e.g., ATPase-deficient Rad51 mutants) to dissect filament dynamics. Single-molecule imaging techniques, such as DNA curtain assays, can also visualize real-time interactions between Rad55-Rad57 and Rad51 on ssDNA .
Q. What experimental approaches are used to study the genetic interactions between Rad55-Rad57 and anti-recombinase helicases like Srs2?
Synthetic lethality assays in srs2Δ backgrounds reveal functional crosstalk: rad55Δ srs2Δ double mutants show enhanced sensitivity compared to single mutants. Biochemical pull-down assays and in vitro helicase assays demonstrate that Rad55-Rad57 directly inhibits Srs2’s ability to dismantle Rad51 filaments. Overexpression of Rad51 suppresses rad55Δ/rad57Δ phenotypes, supporting a model where Rad55-Rad57 stabilizes Rad51 against Srs2-driven filament disassembly .
Q. How do Rad55-Rad57 paralogs in other eukaryotes (e.g., human RAD51B-RAD51C) differ functionally from yeast orthologs?
Human RAD51 paralogs (RAD51B, RAD51C, RAD51D, XRCC2, XRCC3) exhibit functional divergence despite structural conservation. Unlike yeast Rad55-Rad57, human paralogs form distinct complexes (e.g., RAD51B-RAD51C and RAD51D-XRCC2) with non-redundant roles in HR. For example, RAD51C-XRCC3 promotes Holliday junction resolution, while RAD51B-RAD51C facilitates Rad51 filament stabilization. Yeast two-hybrid and co-immunoprecipitation studies highlight these divergent interaction networks, with human paralogs showing broader roles in replication fork restart and meiotic recombination .
Q. What methodologies are used to analyze the ATPase activity of Rad55-Rad57 and its role in HR?
ATPase assays using purified Rad55-Rad57 heterodimers measure phosphate release under varying conditions (e.g., ssDNA presence). Mutational analysis of conserved Walker A/B motifs in Rad55 (K58A, D143A) disrupts ATP hydrolysis and abrogates HR function. Genetic complementation assays in rad55Δ yeast strains with ATPase-deficient mutants confirm that ATP hydrolysis is critical for Rad51 filament stabilization but not heterodimer formation .
Data Contradiction and Methodological Challenges
Q. Why do rad55Δ/rad57Δ mutants show residual Rad51 focus formation in vivo despite their proposed role as essential mediators?
Residual foci may reflect Rad51’s intrinsic ability to bind ssDNA independently or compensatory mechanisms involving other mediators (e.g., Rad52). Quantitative analysis using flow cytometry or super-resolution microscopy can measure focus intensity and kinetics, revealing that rad55Δ/rad57Δ foci are smaller and transient compared to wild-type. These findings suggest Rad55-Rad57 enhances filament longevity rather than nucleation .
Q. How can researchers address the cold sensitivity of rad55Δ/rad57Δ mutants in mechanistic studies?
Cold sensitivity in rad55Δ/rad57Δ strains is linked to impaired Rad51 filament stability at low temperatures. Suppressor screens isolating Rad51 gain-of-function mutations (e.g., RAD51-I345T) that restore cold resistance provide insights into critical residues for filament dynamics. In vitro DNA-binding assays using temperature-controlled electrophoretic mobility shift assays (EMSAs) further characterize these interactions .
Comparative and Evolutionary Perspectives
Q. What insights do fission yeast (S. pombe) models provide into Rad55-Rad57 functional conservation?
S. pombe Rhp55-Rhp57 (orthologs of Rad55-Rad57) share similar roles in Rad51 filament stabilization but exhibit distinct genetic interactions. For example, rhp55Δ shows synthetic lethality with replication fork restart proteins (e.g., Rad8), unlike budding yeast. Comparative studies using hybrid heterodimers (e.g., Rhp55-Rad57) reveal species-specific adaptations in mediator complex assembly .
Q. How do Rad55-Rad57 contribute to meiotic recombination versus mitotic repair?
In meiosis, Rad55-Rad57 facilitates Dmc1 (meiosis-specific RecA homolog) filament assembly alongside Rad51. Immunostaining of meiotic chromosomes shows colocalization of Rad55-Rad57 with recombination intermediates (e.g., synaptonemal complexes). rad55Δ/rad57Δ mutants exhibit delayed crossover formation and defective spore viability, highlighting their dual role in meiotic and mitotic HR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
